molecular formula C11H18ClNS B584597 2-(Thiophen-2-ylmethyl)azepane hydrochloride CAS No. 1315367-62-4

2-(Thiophen-2-ylmethyl)azepane hydrochloride

Cat. No.: B584597
CAS No.: 1315367-62-4
M. Wt: 231.782
InChI Key: FFRYZFZHVRGZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Thiophen-2-ylmethyl)azepane hydrochloride is a chemical compound with the molecular formula C₁₁H₁₈ClNS It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a thiophene ring attached to the azepane structure via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-ylmethyl)azepane hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as 1,6-diaminohexane, under acidic or basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the azepane with a thiophene derivative, such as 2-bromomethylthiophene, in the presence of a base like sodium hydride or potassium carbonate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-ylmethyl)azepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thiophene ring or convert it to a tetrahydrothiophene derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

2-(Thiophen-2-ylmethyl)azepane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylmethyl)azepane hydrochloride is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiophene ring may engage in π-π interactions with aromatic residues in proteins, while the azepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thiophen-3-ylmethyl)azepane hydrochloride
  • 2-(Furan-2-ylmethyl)azepane hydrochloride
  • 2-(Pyridin-2-ylmethyl)azepane hydrochloride

Uniqueness

2-(Thiophen-2-ylmethyl)azepane hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other heterocycles like furan or pyridine. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(thiophen-2-ylmethyl)azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS.ClH/c1-2-5-10(12-7-3-1)9-11-6-4-8-13-11;/h4,6,8,10,12H,1-3,5,7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRYZFZHVRGZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CC2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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